N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide
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Overview
Description
N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an acetamide group at the 3-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to affect a broad range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
It has been concluded that similar compounds are non-bio-accumulative, non-endocrine disruptors, non herg inhibitors, genotoxic and within lipinski’s criteria . These properties can impact the bioavailability of the compound .
Result of Action
Similar compounds, such as 1,2,4-oxadiazole derivatives, have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction yields the desired oxadiazole ring structure with the acetamide group attached.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the acetamide group.
Substitution: The methyl group or the acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is used in the development of energetic materials due to its favorable thermal stability and energetic properties.
Biological Studies: The compound’s biological activity, including its antimicrobial and antifungal properties, is of interest for developing new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring structure but has different substituents, leading to distinct properties and applications.
1,2,5-Oxadiazole (Furazan): Another regioisomer of oxadiazole, which has different electronic properties and applications.
Uniqueness
N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with an acetamide group makes it particularly interesting for medicinal and materials science applications.
Properties
IUPAC Name |
N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)6-5-7-4(2)10-8-5/h1-2H3,(H,6,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHLHKKOOADPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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